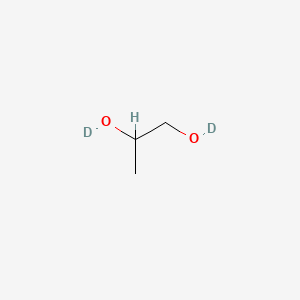

1,2-Propandiol-(OD)2

Übersicht

Beschreibung

1,2-Propanediol-(OD)2 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 78.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Propanediol-(OD)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol-(OD)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von ungesättigten Polyesterharzen

1,2-Propandiol ist ein wichtiger Baustein als Bestandteil bei der Herstellung von ungesättigten Polyesterharzen . Ungesättigte Polyesterharze werden in großem Umfang bei der Herstellung von faserverstärkten Kunststoffen und gefüllten Kunststoffprodukten verwendet, darunter Sanitärartikel, Rohre, Tanks, Gitterroste und Hochleistungskomponenten für die Marine- und Transportindustrie wie Verschlussplatten, Karosserieteile, Kotflügel und andere strukturelle Teile .

Antifrostproduktion

1,2-Propandiol wird bei der Herstellung von Frostschutzmitteln verwendet . Frostschutzmittel ist eine Flüssigkeit, die dem Wasser im Kühlsystem eines Motors hinzugefügt wird, um den Gefrierpunkt zu senken. Dadurch gefriert das Wasser bei normalen kalten Wetterbedingungen nicht .

Biokraftstoffproduktion

1,2-Propandiol kann bei der Produktion von Biokraftstoffen verwendet werden . Biokraftstoffe sind erneuerbare Energiequellen, die aus pflanzlichen und tierischen Materialien hergestellt werden. Sie werden als Ersatz für Erdöl im Energiesektor verwendet .

Produktion von nichtionischen Waschmitteln

1,2-Propandiol wird bei der Herstellung von nichtionischen Waschmitteln verwendet . Nichtionische Waschmittel sind oberflächenaktive Stoffe, die sich in wässrigen Lösungen nicht in Ionen dissoziieren, im Gegensatz zu anionischen Waschmitteln, die dies tun .

Mikrobielle Biosynthese

Die kommerzielle Produktion von 1,2-Propandiol durch mikrobielle Biosynthese ist durch einen geringen Wirkungsgrad begrenzt, und die chemische Produktion von 1,2-Propandiol erfordert petrochemisch abgeleitete Verfahren, die einen verschwenderischen Energieverbrauch und hohe Schadstoffemissionen verursachen . Mit der Entwicklung verschiedener Strategien, die auf metabolischem Engineering basieren, werden eine Reihe von Hindernissen überwunden werden können .

Produktion von Polyesterharzen, Frostschutzmitteln, Flüssigwaschmitteln, Biokraftstoffen, Kosmetika, Lebensmitteln

1,2-Propandiol wurde in der Bau-, Chemie- und Pharmaindustrie als Monomer zur Herstellung von Polyesterharzen, Frostschutzmitteln, Flüssigwaschmitteln, Biokraftstoffen, Kosmetika, Lebensmitteln usw. verwendet .

Glycerin-Hydrogenolyse

Eine der getesteten Lösungen für die Produktion von 1,2-Propandiol, das im Allgemeinen als Propylenglykol bezeichnet wird, ist die Verwendung von Glycerin und Cellulose-Derivaten . Es ist mit Wasser und vielen anderen polaren Lösungsmitteln, Harzen, Farbstoffen oder ätherischen Ölen mischbar und gleichzeitig allgemein als sicher für die Verwendung in Lebensmitteln oder Kosmetika anerkannt .

Biotechnologische Verfahren

Biobasiertes 1,2-Propandiol, das aus erneuerbaren alternativen Rohstoffen hergestellt wird, hat ein großes Potenzial, herkömmliches, aus Erdöl gewonnenes 1,2-Propandiol mit erheblichen Umwelt- und wirtschaftlichen Vorteilen zu ersetzen . Der Fokus liegt auf modernen Methoden, einschließlich chromfreier katalytischer Systeme für die Glycerin-Hydrogenolyse, der in situ-Wasserstoffproduktion und multifunktionaler Katalysatoren für die Hydrolyse und Hydrogenolyse von Sacchariden .

Wirkmechanismus

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

1,2-Propanediol-(OD)2 interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, 1,2-Propanediol-(OD)2 prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of 1,2-Propanediol-(OD)2 results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of 1,2-Propanediol-(OD)2 is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

Biochemische Analyse

Biochemical Properties

1,2-Propanediol-(OD)2 plays a significant role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, facilitating various biochemical processes. One of the key enzymes involved is methylglyoxal synthase, which catalyzes the conversion of dihydroxyacetone phosphate to methylglyoxal, a precursor for 1,2-Propanediol-(OD)2 production . Additionally, 1,2-Propanediol-(OD)2 interacts with aldo-keto reductases, which reduce methylglyoxal to lactaldehyde, further converting it to 1,2-Propanediol-(OD)2 . These interactions highlight the compound’s role in microbial metabolic pathways.

Cellular Effects

1,2-Propanediol-(OD)2 has various effects on different cell types and cellular processes. In microbial cells, it influences cell function by participating in metabolic pathways that produce energy and essential biomolecules. For instance, in Corynebacterium glutamicum, 1,2-Propanediol-(OD)2 production is linked to the detoxification of methylglyoxal, which is converted to lactoylmycothiol and subsequently to d-lactate . This process helps maintain cellular redox balance and supports cell growth. Additionally, 1,2-Propanediol-(OD)2 can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in its metabolism.

Molecular Mechanism

The molecular mechanism of 1,2-Propanediol-(OD)2 involves several key steps. Initially, dihydroxyacetone phosphate is converted to methylglyoxal by methylglyoxal synthase . Methylglyoxal is then reduced to lactaldehyde by aldo-keto reductases, and lactaldehyde is further reduced to 1,2-Propanediol-(OD)2 by alcohol dehydrogenases . These enzymatic reactions are crucial for the compound’s synthesis and its role in cellular metabolism. Additionally, 1,2-Propanediol-(OD)2 can act as an enzyme inhibitor or activator, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Propanediol-(OD)2 can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Propanediol-(OD)2 can enhance the performance of quantitative real-time PCR by stabilizing DNA templates and reducing PCR inhibitors . Additionally, its cryoprotectant properties help preserve the integrity of biological samples during freezing and thawing processes . Long-term exposure to 1,2-Propanediol-(OD)2 in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its stability and safety for various applications.

Dosage Effects in Animal Models

The effects of 1,2-Propanediol-(OD)2 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, such as metabolic acidosis and central nervous system depression . These threshold effects highlight the importance of careful dosage management when using 1,2-Propanediol-(OD)2 in animal studies to avoid potential toxicity.

Metabolic Pathways

1,2-Propanediol-(OD)2 is involved in several metabolic pathways, primarily in microbial systems. It is produced through the methylglyoxal pathway, where dihydroxyacetone phosphate is converted to methylglyoxal, which is then reduced to lactaldehyde and subsequently to 1,2-Propanediol-(OD)2 . This pathway involves key enzymes such as methylglyoxal synthase, aldo-keto reductases, and alcohol dehydrogenases . Additionally, 1,2-Propanediol-(OD)2 can be produced from deoxy sugars like fucose and rhamnose in certain bacteria . These metabolic pathways highlight the compound’s versatility and importance in microbial metabolism.

Transport and Distribution

The transport and distribution of 1,2-Propanediol-(OD)2 within cells and tissues involve various mechanisms. In microbial cells, the compound is transported through specific transporters and distributed to different cellular compartments . The formation of bacterial microcompartments, such as the 1,2-Propanediol utilization microcompartment in Salmonella enterica, enhances the compound’s metabolic flux by sequestering intermediates and minimizing toxic effects . This spatial organization of metabolism ensures efficient utilization of 1,2-Propanediol-(OD)2 and supports cellular function.

Subcellular Localization

1,2-Propanediol-(OD)2 exhibits specific subcellular localization, which affects its activity and function. In bacteria like Salmonella enterica, the compound is encapsulated within bacterial microcompartments, where it interacts with enzymes involved in its metabolism . These microcompartments provide a controlled environment for the enzymatic reactions, enhancing the efficiency of 1,2-Propanediol-(OD)2 metabolism and minimizing the impact of toxic intermediates . This subcellular localization is crucial for the compound’s role in microbial metabolic pathways.

Eigenschaften

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.